molecular formula C5H7NO3S B2561691 (4-Oxo-thiazolidin-3-yl)-acetic acid CAS No. 106562-27-0

(4-Oxo-thiazolidin-3-yl)-acetic acid

Cat. No.: B2561691
CAS No.: 106562-27-0
M. Wt: 161.18
InChI Key: HZPPUQAAZNDUAL-UHFFFAOYSA-N
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Description

(4-Oxo-thiazolidin-3-yl)-acetic acid is a heterocyclic compound that belongs to the thiazolidine family This compound is characterized by a thiazolidine ring fused with an oxo group and an acetic acid moiety

Mechanism of Action

Target of Action

Thiazolidinone derivatives, which include (4-oxo-thiazolidin-3-yl)-acetic acid, have been reported to exhibit a broad spectrum of biological activities . These activities suggest that the compound may interact with multiple targets, depending on the specific substituents present in its structure.

Mode of Action

It is known that thiazolidinone derivatives can interact with their targets in various ways, leading to different biological effects . The specific interactions and resulting changes would depend on the nature of the target and the specific structure of the thiazolidinone derivative.

Biochemical Pathways

Thiazolidinone derivatives have been reported to exhibit antioxidant activity , suggesting that they may affect pathways related to oxidative stress and free radical scavenging. The downstream effects of these interactions would depend on the specific context and the other compounds present.

Pharmacokinetics

The lipophilicity of thiazolidinone derivatives is known to aid in their penetration through the blood-brain barrier , which could impact their bioavailability and distribution.

Result of Action

Given the reported antioxidant activity of thiazolidinone derivatives , it is possible that this compound could help to neutralize free radicals and reduce oxidative stress at the molecular and cellular levels.

Chemical Reactions Analysis

Types of Reactions

(4-Oxo-thiazolidin-3-yl)-acetic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: Nucleophilic substitution reactions can occur at the thiazolidine ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, hydroxyl derivatives, and substituted thiazolidine derivatives .

Properties

IUPAC Name

2-(4-oxo-1,3-thiazolidin-3-yl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7NO3S/c7-4-2-10-3-6(4)1-5(8)9/h1-3H2,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZPPUQAAZNDUAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)N(CS1)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

106562-27-0
Record name 2-(4-oxo-1,3-thiazolidin-3-yl)acetic acid
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